2-(2-Oxopyrrolidin-1-yl)benzonitrile

Lipophilicity Medicinal Chemistry ADME

2-(2-Oxopyrrolidin-1-yl)benzonitrile (CAS 16240-73-6) is a heterocyclic nitrile with the molecular formula C11H10N2O, characterized by a pyrrolidin-2-one ring linked to a benzonitrile moiety at the ortho position. It serves as a key scaffold in the development of selective androgen receptor modulators (SARMs) and other 2-oxopyrrolidine-based pharmaceuticals, with its distinct substitution pattern conferring a specific electronic and steric profile that differentiates it from its meta- and para-substituted regioisomers.

Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
CAS No. 16240-73-6
Cat. No. B3048249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Oxopyrrolidin-1-yl)benzonitrile
CAS16240-73-6
Molecular FormulaC11H10N2O
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1)C2=CC=CC=C2C#N
InChIInChI=1S/C11H10N2O/c12-8-9-4-1-2-5-10(9)13-7-3-6-11(13)14/h1-2,4-5H,3,6-7H2
InChIKeyJGHOSOKCMDOIKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Oxopyrrolidin-1-yl)benzonitrile (CAS 16240-73-6): Sourcing Specifications and Core Physicochemical Profile for SAR and SARM Research


2-(2-Oxopyrrolidin-1-yl)benzonitrile (CAS 16240-73-6) is a heterocyclic nitrile with the molecular formula C11H10N2O, characterized by a pyrrolidin-2-one ring linked to a benzonitrile moiety at the ortho position . It serves as a key scaffold in the development of selective androgen receptor modulators (SARMs) and other 2-oxopyrrolidine-based pharmaceuticals, with its distinct substitution pattern conferring a specific electronic and steric profile that differentiates it from its meta- and para-substituted regioisomers .

Why Regioisomeric Substitution Matters: Differentiating 2-(2-Oxopyrrolidin-1-yl)benzonitrile from Meta- and Para-Analogs in Medicinal Chemistry


The position of the 2-oxopyrrolidinyl group on the benzonitrile ring is a critical determinant of both molecular recognition and synthetic utility. Unlike its 3- or 4-substituted isomers, the ortho-substitution in 2-(2-oxopyrrolidin-1-yl)benzonitrile creates a unique steric environment that can influence binding pocket complementarity in biological targets like the androgen receptor (AR) and alters the compound's electronic distribution and reactivity, thereby impacting the success of downstream functionalization in multi-step syntheses of SARMs and other bioactive molecules .

Quantifiable Differentiation of 2-(2-Oxopyrrolidin-1-yl)benzonitrile for Informed Scientific Procurement


Lipophilicity-Driven Differentiation for CNS and Oral Bioavailability Optimization

The ortho-substituted 2-(2-oxopyrrolidin-1-yl)benzonitrile exhibits a computed logP value of 1.685-1.750, which is a key determinant of its potential for passive membrane permeability and CNS penetration. This value is distinct from the meta-substituted regioisomer, 3-(2-oxopyrrolidin-1-yl)benzonitrile, which has a reported CLogP of 1.535, indicating a lower lipophilicity and potentially altered pharmacokinetic behavior .

Lipophilicity Medicinal Chemistry ADME

Structural Rigidity and Rotatable Bond Analysis for Conformational Restriction in SAR Studies

The 2-(2-oxopyrrolidin-1-yl)benzonitrile structure possesses exactly one rotatable bond (Rotatable_Bonds: 1), as indicated by computational models . This contrasts with many flexible SARM scaffolds and related building blocks that feature multiple rotatable bonds, which can lead to greater conformational entropy and reduced binding affinity. The restricted rotation in this scaffold can lock the molecule into a bioactive conformation, potentially enhancing target engagement and simplifying SAR interpretation.

Conformational Analysis Medicinal Chemistry SARM

Topological Polar Surface Area (TPSA) Comparison for Predicting Cellular Permeability

The topological polar surface area (TPSA) of 2-(2-oxopyrrolidin-1-yl)benzonitrile is reported as 44.1 Ų, which is identical to the TPSA of its regioisomer 3-(2-oxopyrrolidin-1-yl)benzonitrile and other closely related analogs [1]. This indicates that while the substitution pattern alters lipophilicity (logP) and sterics, it does not significantly impact the overall polar surface area, a key determinant of passive membrane permeability. The TPSA value of 44.1 Ų falls within a favorable range (typically < 90 Ų) for good oral absorption and blood-brain barrier penetration.

ADME Permeability Drug Design

Optimal Applications of 2-(2-Oxopyrrolidin-1-yl)benzonitrile in SARM Development and Advanced Organic Synthesis


Scaffold for Selective Androgen Receptor Modulator (SARM) Discovery Programs

This compound serves as a core structural template for the synthesis and evaluation of novel SARMs. Its ortho-substitution pattern and specific physicochemical properties (logP ~1.7, TPSA 44.1 Ų) make it a privileged starting point for optimizing binding affinity and tissue selectivity profiles, as evidenced by its use in patented 2-oxopyrrolidine derivatives targeting muscle wasting and other androgen-related conditions .

Building Block for CNS-Penetrant Drug Candidates

The combination of a moderate logP (1.685-1.750) and a low TPSA (44.1 Ų) positions this compound as a highly suitable building block for the construction of drug candidates intended for central nervous system (CNS) targets . Its low number of rotatable bonds (1) further enhances its potential for achieving high ligand efficiency in CNS-active molecules.

Substrate for Palladium-Catalyzed Cross-Coupling and Buchwald-Hartwig Amination

The ortho-position of the benzonitrile group, combined with the presence of the 2-oxopyrrolidinyl moiety, makes this compound a valuable intermediate for further functionalization via modern cross-coupling methodologies, including Buchwald-Hartwig aminations, as described in synthetic protocols for related analogs . This allows for the efficient construction of diverse chemical libraries for high-throughput screening.

Reference Standard in Regioisomeric Purity and Analytical Method Development

Due to the distinct chromatographic and spectroscopic properties imparted by the ortho-substitution, 2-(2-oxopyrrolidin-1-yl)benzonitrile is an ideal reference material for developing HPLC and LC-MS methods aimed at separating and quantifying regioisomeric impurities in synthetic batches of related benzonitrile derivatives, ensuring the procurement of high-purity research material .

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